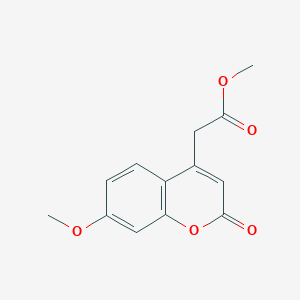

methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate

Description

BenchChem offers high-quality methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(7-methoxy-2-oxochromen-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-16-9-3-4-10-8(5-12(14)17-2)6-13(15)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSTXMWFNGNTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362572 |

Source

|

| Record name | methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62935-73-3 |

Source

|

| Record name | Methyl 7-methoxy-2-oxo-2H-1-benzopyran-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62935-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Next-Generation Fluorescent Coumarin Derivatives for Bioimaging

Topic: Fluorescent Coumarin Derivatives for Bioimaging Applications Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The coumarin scaffold (2H-chromen-2-one) remains a cornerstone of fluorescence bioimaging due to its exceptional photostability, high quantum yields, and synthetic versatility. While traditional coumarins were limited to the blue-green region, recent advances in molecular engineering have pushed their emission into the red and near-infrared (NIR) windows, enabling deep-tissue imaging and minimal background interference. This guide provides a rigorous technical analysis of coumarin architecture, synthesis strategies for NIR tuning, and validated protocols for their application in quantitative bioimaging.

Molecular Architecture & Photophysics

Structure-Activity Relationship (SAR)

The fluorescence of coumarin derivatives is governed by an intramolecular charge transfer (ICT) process. The "push-pull" architecture is critical: an electron-donating group (EDG) at position 7 and an electron-withdrawing group (EWG) at position 3 create a dipole moment that stabilizes the excited state.

-

Position 7 (The Donor): Modification here with amines (e.g., diethylamino, julolidine) significantly enhances quantum yield (

) and red-shifts emission. -

Position 3 (The Acceptor): Introduction of strong EWGs (e.g., cyano, acetyl, pyridinium) lowers the LUMO energy, narrowing the HOMO-LUMO gap and pushing emission toward the NIR.

-

Position 4: Often used to introduce steric bulk (to prevent aggregation-caused quenching, ACQ) or solubility-enhancing groups.

Visualization: Coumarin SAR Map

Figure 1: Strategic functionalization of the coumarin scaffold to engineer "push-pull" systems for red/NIR emission.

Advanced Sensing Mechanisms

Modern bioimaging requires probes that are not just "always-on" but responsive to specific biological analytes.

Mechanism Types

-

ICT Modulation: Binding of a metal ion or protonation of the C-7 amine disrupts the push-pull system, causing a spectral shift (ratiometric sensing) or quenching (Turn-OFF).

-

Reaction-Based (Chemodosimeters): The probe is caged (non-fluorescent) until a specific reaction (e.g., hydrolysis by esterases, oxidation by ROS) restores the ICT system.

-

FRET/PET: Coumarin acts as a donor or acceptor in energy transfer systems, often paired with Rhodamine or BODIPY.

Visualization: Reaction-Based "Turn-On" Mechanism

Figure 2: Logic flow for a reaction-based "Turn-On" coumarin probe. The caging group suppresses fluorescence until specific cleavage occurs.

Synthesis Strategy: The "COUPY" Scaffold

To achieve NIR emission suitable for live-cell organelle tracking, the COUPY scaffold (coumarin-pyridine hybrid) is the gold standard. This protocol utilizes a Knoevenagel condensation followed by N-alkylation to create a strong cationic acceptor.

Protocol: Synthesis of a Mitochondria-Targeted NIR Probe

Reagents:

-

4-(Diethylamino)salicylaldehyde

-

2-Pyridylacetonitrile

-

Piperidine (Catalyst)[1]

-

Methyl Iodide (Alkylation agent)

Step-by-Step Methodology:

-

Condensation (Coumarin Core Formation):

-

Dissolve 4-(diethylamino)salicylaldehyde (1.0 eq) and 2-pyridylacetonitrile (1.0 eq) in Ethanol.

-

Add catalytic Piperidine (0.1 eq).

-

Reflux for 4–6 hours. The solution will darken as the coumarin ring closes.

-

Cool to RT. The intermediate (3-(2-pyridyl)-7-diethylaminocoumarin) often precipitates. Filter and wash with cold ethanol.

-

Checkpoint: Verify formation via NMR (disappearance of aldehyde proton).

-

-

N-Alkylation (Red-Shift Tuning):

-

Dissolve the intermediate in Acetonitrile.

-

Add excess Methyl Iodide (3.0 eq) (Caution: Carcinogen, use fume hood).

-

Reflux for 12 hours. This step converts the pyridine into a pyridinium cation, drastically increasing electron-withdrawing strength.

-

Precipitate the final product with diethyl ether.

-

-

Purification:

-

Recrystallize from Ethanol/Ether or purify via semi-preparative HPLC if high purity (>99%) is required for biological assays.

-

Why this works: The formation of the pyridinium cation at Position 3 lowers the LUMO energy significantly, pushing emission from green (~500 nm) to red/NIR (~600-650 nm) and imparting mitochondrial targeting (due to the positive charge).

Quantitative Data & Benchmarking

The following table compares classic coumarins with next-generation derivatives.

| Probe Name | Target / Analyte | Ex (nm) | Em (nm) | Stokes Shift (nm) | Quantum Yield ( | Mechanism |

| Coumarin 153 | General Stain | 420 | 530 | 110 | 0.38 | ICT (Standard) |

| COUPY-1 | Mitochondria | 560 | 660 | 100 | 0.15 | ICT + Cationic Target |

| Coupa | Mito/Lyso | 405 / 560 | 500 / 650 | 95 / 90 | 0.22 | Dual Emission (Viscosity) |

| CMHS | H | 380 | 475 | 95 | <0.01 | PET (Off |

Table 1: Spectral properties of key coumarin derivatives. Note the significant red-shift achieved in COUPY derivatives.

Experimental Protocols for Bioimaging

Determination of Quantum Yield ( )

Trustworthy data requires accurate

Protocol:

-

Select Standard: Choose a reference with known

(e.g., Rhodamine 101 for red emitters, Quinine Sulfate for blue). -

Prepare Solutions: Prepare 5 concentrations of both Sample and Reference. Crucial: Absorbance at excitation wavelength must be < 0.1 OD to avoid inner-filter effects.

-

Measure: Record integrated fluorescence intensity (

) and Absorbance ( -

Calculate: Plot

vs.

Live Cell Imaging Workflow

Figure 3: Optimized workflow for live-cell imaging using coumarin probes.

Critical Considerations:

-

Concentration: Start at 500 nM. Higher concentrations (>10 µM) often lead to self-quenching or cytotoxicity.

-

Solubility: Coumarins are hydrophobic. Ensure final DMSO concentration in cell media is < 0.5% to prevent solvent toxicity.

References

-

Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Biosensors, 2026.

-

Redesigning the Coumarin Scaffold into Small Bright Fluorophores with Far-Red to Near-Infrared Emission. Journal of Organic Chemistry, 2018.

-

A Dual-Labeling Probe to Track Functional Mitochondria–Lysosome Interactions in Live Cells. Analytical Chemistry, 2020.

-

Coumarin-Based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Current Organic Chemistry, 2021.

-

Application Note: Measuring the Fluorescence Quantum Yield of Coumarin Dyes. BenchChem Protocols, 2025.

Sources

- 1. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 2. Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution: Straightforward Approach towards Customized Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: 7-Methoxy-4-Methoxycarbonylmethylcoumarin (MMC)

Executive Summary

7-Methoxy-4-methoxycarbonylmethylcoumarin (MMC) is a specialized coumarin derivative functioning primarily as a fluorogenic scaffold and synthetic intermediate . Chemically, it is the methyl ester of 7-methoxycoumarin-4-acetic acid (MCA) .

While often overshadowed by its hydrolysis product (MCA) or its peptide-conjugated forms, MMC represents a critical "masked" fluorophore. Its ester functionality confers cell permeability, allowing it to act as a precursor for intracellular esterase assays, or more commonly, as the foundational building block for synthesizing FRET-based protease substrates (e.g., MCA-Peptide-DNP).

This guide details the physicochemical profile, synthesis pathways, and experimental utility of MMC, distinguishing clearly between the ester (MMC) and the free acid (MCA) to prevent experimental design errors.

Part 1: Chemical Identity & Physicochemical Profile[1]

Nomenclature & Identification

| Parameter | Data |

| IUPAC Name | Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetate |

| Common Abbreviations | MMC; 7-Methoxycoumarin-4-acetic acid methyl ester |

| CAS Registry Number | 62935-73-3 |

| Molecular Formula | C₁₃H₁₂O₅ |

| Molecular Weight | 248.23 g/mol |

| SMILES | COC(=O)CC1=C(CC(=O)OC1=O)C2=CC=C(C=C2)OC |

Physical Properties

| Property | Value / Characteristic |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 158–162 °C (Predicted/Analogous range; Acid form melts ~193°C dec.) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Methanol. Insoluble in water. |

| pKa | N/A (Ester is non-ionizable); Hydrolysis product (MCA) pKa ~4.2 |

Photophysical Specifications

MMC and its acid derivative (MCA) are blue-fluorescent dyes. Unlike 7-hydroxycoumarins (umbelliferones), the 7-methoxy group renders the fluorescence relatively pH-insensitive between pH 4 and 10, making it a robust tag for physiological assays.

| Parameter | Value | Notes |

| Excitation Max ( | 320–325 nm | UV excitable |

| Emission Max ( | 380–395 nm | Blue emission |

| Stokes Shift | ~60–70 nm | Large shift reduces self-quenching |

| Quantum Yield ( | ~0.18 (in MeOH) | Moderate; highly dependent on solvent polarity |

Part 2: Synthesis & Derivatization Logic

The Pechmann Condensation

The most authoritative route for synthesizing MMC is the Pechmann Condensation . This acid-catalyzed reaction couples a phenol with a

Reaction Logic

-

Reactants: m-Methoxyphenol (Resorcinol monomethyl ether) + Dimethyl 1,3-acetonedicarboxylate.

-

Catalyst: Sulfuric acid (

) or solid acid catalysts (e.g., Amberlyst-15) to drive dehydration. -

Mechanism: Transesterification

Hydroxyalkylation

Figure 1: Pechmann Condensation pathway for MMC synthesis. The choice of dimethyl 1,3-acetonedicarboxylate introduces the ester side chain at position 4.

Part 3: Biological Applications & Mechanisms

Fluorogenic Protease Substrates (FRET)

The primary utility of MMC is as a starting material for MCA-based peptide substrates .

-

Mechanism: The methyl ester of MMC is hydrolyzed (saponified) to the acid (MCA). The acid is then coupled to the N-terminus of a peptide sequence.

-

Quenching: A quencher (e.g., DNP - Dinitrophenyl) is attached to the C-terminus.

-

Assay: When a protease cleaves the peptide, the spatial separation between MCA and DNP increases, restoring MCA fluorescence.

Intracellular Esterase Trapping

MMC (the ester) is cell-permeable due to its lipophilicity.

-

Entry: MMC diffuses passively across the cell membrane.

-

Conversion: Intracellular esterases hydrolyze the methyl ester to the carboxylic acid (MCA).

-

Trapping: The charged acid (MCA) is less permeable and accumulates inside the cell.

-

Readout: Fluorescence intensity correlates with esterase activity and cell volume.

Figure 2: The "Ion Trapping" mechanism. MMC enters the cell as a neutral ester and is converted to the fluorescent, membrane-impermeable acid (MCA).

Part 4: Experimental Protocols

Protocol: Synthesis of MMC (Laboratory Scale)

Safety: Work in a fume hood. Sulfuric acid is corrosive.

-

Reagent Prep: In a round-bottom flask, combine 3-methoxyphenol (10 mmol) and dimethyl 1,3-acetonedicarboxylate (10 mmol).

-

Catalysis: Add 70% Sulfuric Acid (5 mL) dropwise while cooling the flask in an ice bath (0–5°C) to prevent charring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1).

-

Work-up: Pour the reaction mixture into crushed ice (~50 g). The product should precipitate.

-

Purification: Filter the solid. Wash with cold water to remove acid. Recrystallize from Methanol or Ethanol to obtain pure MMC.

-

Validation: Confirm structure via ¹H-NMR (Look for methoxy singlet ~3.8 ppm and coumarin protons).

Protocol: Esterase Activity Assay

Objective: Measure intracellular esterase activity using MMC.

-

Stock Solution: Dissolve MMC in anhydrous DMSO to 10 mM. Store at -20°C (desiccated).

-

Cell Prep: Suspend cells (e.g., CHO, HeLa) in PBS at

cells/mL. -

Loading: Add MMC stock to cells (Final concentration: 10–50 µM).

-

Incubation: Incubate at 37°C for 20–30 minutes.

-

Wash: Centrifuge and wash cells

with ice-cold PBS to remove extracellular MMC. -

Measurement:

-

Flow Cytometry: Excitation 355 nm (UV laser) or 405 nm (Violet laser - suboptimal but usable); Emission 450/50 filter.

-

Microplate: Ex 320 nm / Em 390 nm.

-

Part 5: Stability & Handling

-

Storage: Store solid at -20°C, protected from light.

-

Solution Stability: DMSO stocks are stable for 1 month at -20°C. Aqueous solutions hydrolyze slowly; prepare fresh.

-

Light Sensitivity: Coumarins are photo-stable but prolonged exposure to high-intensity UV can cause photobleaching.

References

-

PubChem. (n.d.). Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetate (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Stefanachi, A., et al. (2018). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules, 23(2), 250. (General reference for Pechmann condensation chemistry). Retrieved from [Link]

-

PhotochemCAD. (n.d.). 7-Methoxycoumarin-4-acetic acid Spectral Data. Retrieved from [Link]

An In-depth Technical Guide to the Molecular Weight of Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate

This technical guide provides a comprehensive overview of the molecular weight of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate, a significant coumarin derivative. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the determination and significance of this fundamental chemical property.

Executive Summary

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate is a fluorescent dye and a valuable intermediate in the synthesis of bioactive compounds.[1][2] An accurate determination of its molecular weight is paramount for stoichiometric calculations in chemical reactions, compound characterization, and ensuring the purity of synthesized materials. This guide will delve into the theoretical and practical aspects of determining the molecular weight of this compound, providing both foundational knowledge and actionable protocols.

Introduction to Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate, a member of the coumarin family, is characterized by a benzopyrone nucleus. Its chemical structure and properties make it a subject of interest in medicinal chemistry and materials science.

Chemical Identity and Properties

A clear understanding of the compound's fundamental properties is the first step in any scientific investigation.

| Property | Value | Source |

| Molecular Formula | C13H12O5 | [1] |

| Molecular Weight | 248.23 g/mol | [1] |

| CAS Number | 62935-73-3 | [1] |

| Appearance | White powder | [1] |

| Melting Point | 118-122°C | [1] |

| Solubility | Soluble in chloroform or DMSO | [1] |

| UV/Vis Absorption Maxima (λmax) | 203, 224, 322 nm in MeCN | [1] |

| Emission Maximum (λem) | 384nm/395nm (MeOH/PBS pH7.4) | [1] |

These properties are crucial for the handling, storage, and application of the compound in a research setting. For instance, its solubility dictates the choice of solvents for spectroscopic analysis, while its fluorescent properties are central to its use as a dye.[1]

The Critical Role of Molecular Weight in Scientific Research

The molecular weight of a compound is a cornerstone of chemical synthesis and analysis. Its importance can be understood through the following key areas:

-

Stoichiometry and Reaction Planning: Precise molecular weight is essential for calculating the molar quantities of reactants and reagents, ensuring optimal reaction yields and minimizing waste.

-

Compound Identification and Purity Assessment: Experimental determination of molecular weight is a primary method for confirming the identity of a synthesized compound and assessing its purity. Significant deviations from the theoretical molecular weight can indicate the presence of impurities or an incorrect structure.

-

Structural Elucidation: In conjunction with other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, mass spectrometry provides data that is integral to piecing together the precise structure of a molecule.

-

Regulatory Compliance: For compounds intended for pharmaceutical or clinical use, accurate molecular weight determination is a non-negotiable requirement for regulatory bodies.

Methodologies for Molecular Weight Determination

Several analytical techniques can be employed to determine the molecular weight of an organic compound. The choice of method often depends on the nature of the sample, the required accuracy, and the available instrumentation.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and accurate method for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

4.1.1 Experimental Workflow for Mass Spectrometry

The following diagram illustrates a typical workflow for determining the molecular weight of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate using mass spectrometry.

Caption: A workflow for confirming molecular structure and weight using NMR spectroscopy.

Applications and Further Research

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate serves as a building block for the synthesis of more complex molecules with potential biological activities. [1][3]Its fluorescent properties also make it a candidate for use in bio-imaging and as a sensor. A precise understanding of its molecular weight is the first step in unlocking these applications.

Conclusion

The molecular weight of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate is a fundamental parameter that underpins its use in scientific research. This guide has provided a detailed overview of its chemical properties and the methodologies for the accurate determination of its molecular weight. By employing techniques such as mass spectrometry and NMR spectroscopy, researchers can confidently identify and utilize this compound in their synthetic and analytical endeavors.

References

-

4-METHYL-2-OXO-2H-CHROMEN-7-YL ACETATE | CAS - Matrix Fine Chemicals. [Link]

-

Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo- 2h-chromen-7-yloxy) acetate derivatives - ResearchGate. [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]

-

4-methyl-2-oxo-2H-chromen-7-yl acetate - ChemBK. [Link]

-

Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives - Semantic Scholar. [Link]

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES - ResearchGate. [Link]

-

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate - MDPI. [Link]

-

(E)-6-Hydroxy-2-Oxo-2H-Chromen-7-Yl 3-(4-Hydroxy-3-Methoxyphenyl)acrylate - Preprints.org. [Link]

-

Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives - ResearchGate. [Link]

Sources

coumarin-4-acetic acid methyl ester derivatives literature review

Synthesis, Functional Profiling, and Pharmacological Applications[1]

Executive Summary

This technical guide provides a rigorous analysis of coumarin-4-acetic acid methyl ester (C4-AME) derivatives, a privileged scaffold in medicinal chemistry and chemical biology. Unlike simple 4-methylcoumarins, the C4-acetic acid moiety provides a reactive methylene-carbonyl handle, enabling orthogonal derivatization without disrupting the aromatic core's electronic properties. This guide details the Pechmann condensation-based synthesis , downstream transformations (hydrazide/amide formation), and the structure-activity relationships (SAR) governing their utility as fluorescent probes and anti-inflammatory agents.

Synthetic Architecture

The construction of the coumarin-4-acetic acid scaffold relies on the Pechmann Condensation , a self-validating protocol that ensures high regioselectivity. The critical precursor is citric acid , which undergoes in situ decarbonylation to form acetonedicarboxylic acid, the reactive

1.1 Core Synthesis Protocol (The Citric Acid Route)

This protocol avoids the use of unstable acetonedicarboxylic acid esters by generating the reactive intermediate in situ.

Reagents: Resorcinol (or substituted phenol), Citric Acid Anhydrous, Conc.

Step-by-Step Methodology:

-

In Situ Activation (Decarbonylation):

-

Action: In a round-bottom flask, dissolve Citric Acid (1.0 eq) in concentrated

(1.5 eq). -

Condition: Stir at 60–70°C.

-

Observation: Evolution of CO gas (vigorous bubbling).

-

Causality: Sulfuric acid dehydrates citric acid to acetonedicarboxylic acid. Critical Control Point: Ensure gas evolution ceases before adding phenol to prevent side reactions.

-

-

Condensation (Ring Closure):

-

Action: Cool the mixture to 5–10°C. Add Resorcinol (1.0 eq) portion-wise to maintain temperature.

-

Condition: Stir at room temperature for 24 hours, then pour onto crushed ice.

-

Result: Precipitation of 7-hydroxycoumarin-4-acetic acid . Filtration yields the crude acid.[1]

-

-

Esterification (Target Scaffold Generation):

-

Action: Reflux the crude acid in dry Methanol with catalytic

(or -

Purification: Concentrate and recrystallize from ethanol.

-

Validation: IR spectrum should show ester carbonyl stretch at ~1730 cm⁻¹ and lactone carbonyl at ~1680 cm⁻¹.

-

1.2 Synthetic Pathway Diagram

The following diagram illustrates the chemical logic from precursors to the methyl ester and its hydrazide derivative.

Figure 1: Synthetic route for Coumarin-4-acetic acid methyl ester derivatives via Citric Acid precursor.

Functional Profiling & Physicochemical Properties

The C4-AME scaffold exhibits dual functionality: it is a fluorophore and a pharmacophore .

2.1 Fluorescence Characteristics

Coumarins are environmentally sensitive fluorophores. The 7-substitution pattern dictates the quantum yield (

| Derivative (R at C7) | Excitation ( | Emission ( | Stokes Shift | Quantum Yield ( | Application |

| -H (Unsubstituted) | ~310 nm | ~380 nm | ~70 nm | < 0.1 | Synthetic Intermediate |

| -OH (Umbelliferone) | 325 nm | 450 nm (Blue) | 125 nm | 0.1 – 0.7* | pH Sensor (High |

| -N(Et)2 (Amino) | 390 nm | 470 nm (Cyan) | 80 nm | > 0.8 | Laser Dyes, Bio-labels |

Note: The fluorescence of 7-hydroxy derivatives is pH-dependent due to the formation of the highly fluorescent phenolate anion in basic media.

2.2 Solubility and Stability

-

Solubility: The methyl ester improves lipophilicity compared to the parent acid, making it soluble in DCM, DMSO, and warm Ethanol. Poorly soluble in water.

-

Stability: The lactone ring is susceptible to hydrolysis in strong alkali (opening to coumarinic acid salts), but the C4-ester hydrolyzes faster, allowing selective saponification under mild conditions.

Pharmacological Landscape & SAR

The biological activity of C4-AME derivatives stems from their ability to interact with enzymes via hydrogen bonding (lactone/ester carbonyls) and hydrophobic stacking (aromatic core).

3.1 Structure-Activity Relationship (SAR) Logic

-

C4-Position (The Handle): The acetic acid methyl ester is a "soft" electrophile. Converting it to a hydrazide (-CONHNH2) significantly enhances antimicrobial activity by introducing a donor-acceptor motif capable of chelating metal ions in metalloenzymes.

-

C7-Position (The Anchor): Electron-donating groups (OH, OMe) at C7 are essential for antioxidant activity (ROS scavenging) and high fluorescence.

-

Lactone Ring: Essential for anticoagulant activity (Vitamin K epoxide reductase inhibition).

3.2 Mechanism of Action Diagram

The following diagram maps the structural features of the C4-AME scaffold to their specific biological targets.

Figure 2: Structure-Activity Relationship (SAR) mapping of the C4-AME scaffold.

Advanced Derivatization: Hydrazide Synthesis

The conversion of C4-AME to its hydrazide is the gateway to Schiff bases (azomethines), which exhibit superior anti-inflammatory profiles compared to the parent ester.

Protocol:

-

Dissolution: Dissolve C4-AME (10 mmol) in Ethanol (30 mL).

-

Addition: Add Hydrazine Hydrate (80% or 99%, 20 mmol) dropwise. Excess hydrazine drives the equilibrium.

-

Reflux: Heat at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The ester spot (

) will disappear, replaced by a lower -

Isolation: Cool to room temperature. The hydrazide often crystallizes out. If not, concentrate to half volume and add cold water.

-

Yield: Typically 70–85%.

References

- Synthesis via Pechmann Condensation: Title: 7-Hydroxycoumarin-4-acetic acid synthesis (Method A/B using Citric Acid). Source: ChemicalBook / Manware et al.

-

Microwave-Assisted Synthesis & Antibacterial Activity

-

Biological Activity Review

- Title: Biological Activity and Therapeutic Potential of Coumarin Deriv

- Source: PubMed / Bentham Science.

-

URL:[Link]

-

Fluorescence Properties

- Title: 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities.

- Source: Analytical Chemistry (ACS Public

-

URL:[Link]

Sources

7-substituted coumarin-4-acetate ester synthesis pathways

Executive Summary: Strategic Synthesis of the Coumarin-4-Acetate Scaffold

The 7-substituted coumarin-4-acetate ester is a privileged scaffold in chemical biology and drug discovery. Unlike the ubiquitous 4-methylcoumarins, the 4-acetate moiety provides a critical "chemical handle"—an orthogonal attachment point for bioconjugation, fluorogenic substrate design (e.g., for esterases or proteases), and pharmacophore expansion.

This guide details the two primary synthetic pathways to access this architecture. While the Pechmann Condensation remains the mechanistic core, the choice of reagents—Citric Acid (Pathway A) versus Diethyl 1,3-Acetonedicarboxylate (Pathway B)—dictates the workflow complexity, safety profile, and final yield.

Part 1: Mechanistic Pathways & Experimental Logic

Pathway A: The In-Situ Citric Acid Route (Economical)

Best for: Large-scale synthesis where reagent cost is the primary constraint. Mechanism: This is a cascade reaction. Citric acid undergoes acid-mediated decarbonylation to generate 1,3-acetonedicarboxylic acid in situ, which then condenses with the phenol (e.g., resorcinol).

Critical Mechanism Insight

The danger in this pathway is thermal decarboxylation . If the reaction temperature spikes, the 1,3-acetonedicarboxylic acid intermediate loses two molecules of CO₂, degrading into acetone/acetoacetic acid equivalents, yielding the thermodynamically stable (but undesired) 4-methylcoumarin .

Protocol 1: Synthesis of 7-Hydroxycoumarin-4-acetic Acid (Intermediate)

This protocol yields the free acid. A subsequent esterification step is required.

Reagents: Resorcinol (11.0 g, 0.1 mol), Citric Acid (anhydrous, 19.2 g, 0.1 mol), Conc. H₂SO₄ (30 mL).

-

Activation (The Danger Zone): In a round-bottom flask, cool conc. H₂SO₄ to 5°C. Slowly add solid citric acid with vigorous stirring.

-

Scientist's Note: Evolution of Carbon Monoxide (CO) will occur. This step must be performed in a high-efficiency fume hood.

-

-

Decarbonylation: Allow the temperature to rise slowly to room temperature (RT) and stir for 30 minutes until gas evolution subsides. This generates the reactive 1,3-acetonedicarboxylic acid.

-

Condensation: Cool the mixture back to 5°C. Add resorcinol slowly to maintain temperature <10°C.

-

Cyclization: Allow to warm to RT and stir for 2–3 hours.

-

Validation: The solution should turn dark yellow/orange but should not turn black (charring indicates temp was too high).

-

-

Workup: Pour the reaction mixture into 200g of crushed ice with stirring. The product precipitates as a white/pale yellow solid. Filter, wash with cold water, and recrystallize from ethanol.

Step 1.1: Esterification to the 4-Acetate Ester Reflux the isolated acid (2.2 g, 10 mmol) in dry Ethanol (20 mL) with catalytic H₂SO₄ (3 drops) for 4 hours. Evaporate solvent and recrystallize to obtain Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate .

Pathway B: The Direct Acetonedicarboxylate Route (Precision)

Best for: High-value synthesis, library generation, and avoiding CO evolution. Mechanism: Direct Pechmann condensation between the phenol and a pre-formed diethyl 1,3-acetonedicarboxylate.

Protocol 2: Direct Synthesis of 7-Substituted Coumarin-4-Acetate Ethyl Ester

Reagents: Resorcinol (10 mmol), Diethyl 1,3-acetonedicarboxylate (10 mmol), Indium(III) Chloride (InCl₃, 10 mol%) or Amberlyst-15 (solid acid).

-

Mixture: In a reaction vial, combine resorcinol and diethyl 1,3-acetonedicarboxylate.

-

Catalysis: Add InCl₃ (solvent-free or in minimal ethanol).

-

Reaction: Heat to 80°C for 45 minutes.

-

Why InCl₃? Lewis acids like Indium Chloride tolerate functional groups better than H₂SO₄ and prevent the hydrolysis of the ester side chain during cyclization.

-

-

Workup: Cool to RT. Add ice water. Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane:EtOAc 7:3).

Part 2: Visualizing the Mechanism

The following diagram illustrates the bifurcation between the Citric Acid (CO generating) route and the Direct Ester route, highlighting the critical decarboxylation risk.

Caption: Comparative synthesis pathways showing the risk of thermal degradation (red dotted line) in the Citric Acid route versus the direct precision of the Acetonedicarboxylate route.

Part 3: Optimization & Data Analysis

Catalyst Performance Comparison

The choice of catalyst significantly impacts the yield and the integrity of the ester side chain.

| Catalyst System | Reaction Conditions | Yield (Ester) | Advantages | Disadvantages |

| Conc. H₂SO₄ | 0°C → RT, 3 hrs | 65-70% | Low cost, proven | Corrosive, generates CO (Citric route), harsh workup |

| Amberlyst-15 | 80°C, Solvent-free | 82% | Reusable, Green, Simple filtration | Requires pre-formed acetonedicarboxylate |

| InCl₃ (10 mol%) | 80°C, Ethanol | 88% | High yield, Mild, tolerates sensitive groups | Catalyst cost |

| Microwave/Solid Acid | 120°C, 10 min | 92% | Extremely fast, high throughput | Requires microwave reactor |

Structural Characterization (Self-Validation)

To confirm the synthesis of the 4-acetate ester versus the 4-methyl impurity, examine the ¹H NMR in the 3.0–4.0 ppm region.

-

7-Hydroxycoumarin-4-acetate Ethyl Ester (Target):

-

δ 6.15 (s, 1H): Vinyl proton at C-3.

-

δ 3.85 (s, 2H): Singlet corresponding to the -CH₂- of the acetate group at C-4.

-

δ 4.18 (q, 2H) & 1.25 (t, 3H): Ethyl ester signals.

-

-

7-Hydroxy-4-methylcoumarin (Impurity):

-

δ 2.40 (d, 3H): Methyl group at C-4 (Distinct shift upfield compared to the acetate methylene).

-

References

-

Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58.

-

Edmunds, A. J., & Abell, A. D. (2003). The synthesis of coumarin-4-acetic acids and their use in the preparation of coumarin-based inhibitors of serine proteases. Journal of the Chemical Society, Perkin Transactions 1.

-

Ahmed, N., & van Lier, J. E. (2006). Silica gel supported InCl3 catalyzed synthesis of coumarins via Pechmann condensation. Tetrahedron Letters, 47(30), 5345-5349.

-

Organic Syntheses. (1925).[1] Acetonedicarboxylic Acid.[1][2] Org.[1][3] Synth. 5, 5. (Detailed safety protocol for the citric acid decarbonylation).

Sources

Methodological & Application

Application Note: Transesterification Protocols for 7-Methoxycoumarin-4-acetic acid (7-MCAA) Derivatives

Executive Summary & Scientific Rationale

7-Methoxycoumarin-4-acetic acid (7-MCAA) is a high-quantum yield blue fluorophore (

While direct esterification (Acid + Alcohol) is common, it often requires acidic conditions or potent coupling agents (e.g., DCC/DMAP) that can degrade sensitive target substrates or cause side reactions with the coumarin lactone ring. Transesterification —specifically starting from the stable 7-MCAA Methyl Ester (7-MCAA-OMe) —offers a milder, more regioselective alternative.

This guide details two protocols:

-

Enzymatic Transesterification (CAL-B): The "Gold Standard" for regioselective labeling of sensitive primary/secondary alcohols (e.g., sugars, nucleosides) under neutral conditions.

-

Chemical Transesterification (Acid-Catalyzed): A robust method for stable, non-complex aliphatic alcohols.

Mechanistic Principles

Why Transesterification?

The coumarin ring is susceptible to hydrolysis (ring-opening) under strong basic conditions (saponification). Therefore, traditional base-catalyzed transesterification (e.g., NaOMe/MeOH) poses a risk of degrading the fluorophore. We prioritize Enzymatic and Mild Acid routes to preserve the photophysical integrity of the coumarin.

Reaction Mechanism (Enzymatic)

The reaction utilizes Candida antarctica Lipase B (CAL-B), a serine hydrolase that operates via an "Acyl-Enzyme Intermediate."

Figure 1: Ping-Pong Bi-Bi mechanism of CAL-B catalyzed transesterification. The enzyme forms a covalent acyl-intermediate with 7-MCAA, releasing methanol before the target alcohol attacks.

Pre-Requisites & Material Specifications

Table 1: Key Reagents and Properties

| Component | Function | Specification/Grade | Notes |

| 7-MCAA-OMe | Acyl Donor | >98% Purity (HPLC) | Synthesize via MeOH/H₂SO₄ reflux from acid if not purchased. |

| CAL-B (Novozym 435) | Biocatalyst | Immobilized on acrylic resin | Reusable. Do not use magnetic stirring bars (grinds beads). |

| Toluene / Dioxane | Solvent | Anhydrous (<50 ppm H₂O) | Critical: Water causes hydrolysis (Acid formation) instead of transesterification. |

| Molecular Sieves | Scavenger | 4Å, Activated | Essential to trap released MeOH and drive equilibrium. |

| Target Alcohol | Nucleophile | Primary > Secondary | Tertiary alcohols react very slowly with CAL-B. |

Protocol A: Enzymatic Transesterification (High Selectivity)

Best for: Sugars, lipids, heat-sensitive molecules, and chiral resolution.

Workflow Diagram

Figure 2: Workflow for CAL-B mediated transesterification. Note the use of orbital shaking to prevent mechanical attrition of the immobilized enzyme beads.

Step-by-Step Procedure

-

Preparation:

-

Dry the target alcohol and 7-MCAA-OMe under high vacuum for 2 hours.

-

Activate Molecular Sieves (4Å) at 200°C or by flame drying under vacuum.

-

-

Reaction Setup:

-

In a screw-cap vial, dissolve 1.0 eq of 7-MCAA-OMe and 1.2 eq of Target Alcohol in anhydrous Toluene (concentration ~0.05 – 0.1 M).

-

Note: If solubility is poor, use 1,4-Dioxane or THF, though reaction rates may be slower.

-

-

Add Novozym 435 (CAL-B) : 20 mg per mmol of substrate (approx 10-20% by weight of substrate).

-

Add Molecular Sieves : ~50 mg/mL to scavenge methanol.

-

-

Incubation:

-

Place in an orbital shaker at 45°C – 60°C at 200 rpm.

-

Critical:Do NOT use a magnetic stir bar. The grinding action destroys the resin support, making filtration difficult and contaminating the product.

-

-

Monitoring (Self-Validation):

-

TLC: Silica gel, Hexane:EtOAc (gradient depending on target).[1]

-

Visualization: 7-MCAA derivatives fluoresce strongly blue under UV (365 nm).

-

Endpoint: Disappearance of the methyl ester spot (

usually higher than product for polar alcohols).

-

-

Workup:

-

Filter the mixture through a fritted glass funnel or a cotton plug to remove the enzyme beads and sieves.

-

Wash the beads with a small amount of fresh solvent (DCM or EtOAc) to recover adsorbed product.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography.

-

Yield Expectation: 75–95% for primary alcohols.

-

Protocol B: Acid-Catalyzed Transesterification (Robust Substrates)

Best for: Simple aliphatic alcohols, stable substrates where enzyme cost is prohibitive.

Step-by-Step Procedure

-

Reaction Setup:

-

Dissolve 7-MCAA-OMe (1.0 eq) in a large excess of the Target Alcohol (acting as solvent) if liquid. If the alcohol is solid/precious, use Toluene as solvent and add 5-10 eq of the alcohol.

-

Add catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 eq) or Sulfuric Acid (1-2 drops).

-

Alternative: For milder Lewis-acid catalysis, use Titanium(IV) isopropoxide (0.01 eq), though this requires strictly anhydrous conditions.

-

-

Reflux:

-

Heat the mixture to reflux (or 80-100°C in Toluene).

-

Equilibrium Drive: If using Toluene, use a Dean-Stark trap or open vessel under nitrogen flow to remove the generated Methanol.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate.

-

Wash with sat. NaHCO₃ (to neutralize acid and prevent coumarin hydrolysis during workup).

-

Wash with Brine, dry over Na₂SO₄.

-

-

Purification:

-

Recrystallization (often possible for coumarins) or Silica Chromatography.

-

Quality Control & Characterization Data

Fluorescence Validation

To confirm the coumarin ring is intact and the ester linkage is formed:

-

Solvent: Methanol or Ethanol.[2]

-

Excitation: 322 nm.

-

Emission: Look for

at 390 nm.[3] -

Note: If the ring opens (hydrolysis), the fluorescence quantum yield often drops significantly or shifts in pH-dependent manner (phenolate formation).

NMR Diagnostics (1H NMR, 300/400 MHz, CDCl₃)

| Proton | Chemical Shift ( | Diagnostic Change |

| -OCH₃ (Start) | ~3.7 - 3.9 ppm (singlet) | Disappears in product. |

| -OCH₂- (New) | Depends on R group | Appears (e.g., ~4.1 ppm for ethyl). |

| Coumarin C3-H | ~6.1 - 6.3 ppm (singlet) | Must remain (confirms ring intact). |

| Coumarin C4-CH₂ | ~3.7 ppm (singlet) | May shift slightly; confirms acetic acid linker. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Methanol accumulation | Add more Molecular Sieves (Protocol A) or apply vacuum/N₂ sweep (Protocol B). |

| No Reaction (Enzymatic) | Substrate is tertiary alcohol | CAL-B is sterically hindered. Switch to chemical method or try Candida rugosa lipase. |

| Ring Opening | pH too high or Water present | Ensure anhydrous solvents. Avoid basic workups (NaOH); use NaHCO₃ instead. |

| Product stuck on beads | Non-specific binding | Wash enzyme beads with warm Ethyl Acetate or Acetone during filtration. |

References

-

OMLC. (1998). 7-Methoxycoumarin-4-acetic acid Spectra. Oregon Medical Laser Center. [Link]

-

Core.ac.uk. (2010). Enantioselective Transesterification by Candida antarctica Lipase B. [Link]

-

Master Organic Chemistry. (2022). Transesterification of Esters. [Link]

Sources

Application Notes and Protocols for Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate: Solubility in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate, a derivative of the coumarin family, is a compound of interest in various research and development sectors, including its use as a fluorescent dye and as a building block for more complex bioactive molecules.[1] A fundamental understanding of its physicochemical properties is paramount for its effective application, with solubility being a critical parameter for formulation, reaction chemistry, and biological assays. This document provides a detailed guide to the solubility of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. While quantitative public data on the solubility of this specific compound is limited, this guide synthesizes available information for closely related compounds and presents a rigorous protocol for its experimental determination.

Coumarins, as a class of compounds, are generally recognized for their solubility in various organic solvents.[2] The parent compound, coumarin, is known to be soluble in both methanol and DMSO.[3][4][5] This provides a strong theoretical basis for the expected solubility of its derivatives.

Physicochemical Properties

A foundational understanding of the target molecule is essential before delving into its solubility characteristics.

| Property | Value | Source |

| Chemical Name | methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | N/A |

| Synonyms | Methyl 7-methoxycoumarin-4-acetate | [1] |

| CAS Number | 62935-73-3 | [1][6] |

| Molecular Formula | C13H12O5 | [1] |

| Molecular Weight | 248.23 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 118-122°C | [1] |

Solubility Profile

Solubility in Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a potent, polar aprotic solvent widely used in drug discovery and life sciences for its ability to dissolve a broad range of polar and nonpolar compounds.[7]

Qualitative Assessment: Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate is reported to be soluble in DMSO.[1] This is consistent with the general solubility of coumarin derivatives in this solvent.[5]

Causality of Solubility: The solubility in DMSO can be attributed to the solvent's high dielectric constant and its ability to act as a strong hydrogen bond acceptor, interacting favorably with the ester and methoxy functional groups of the coumarin derivative. The planar aromatic structure of the coumarin core also contributes to favorable interactions with the solvent.

Solubility in Methanol

Methanol is a polar protic solvent commonly used in organic synthesis, chromatography, and as a solvent for various analytical techniques.

Experimental Protocol for Quantitative Solubility Determination

To ascertain the precise solubility of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate in DMSO and methanol, the following static equilibrium shake-flask method is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle

An excess of the solid compound is equilibrated with the solvent at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment

-

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (powder form)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Methanol (≥99.9%)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate of known concentration in the chosen solvent (DMSO or methanol).

-

Perform serial dilutions to create a series of standards of known concentrations.

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a standard curve of response versus concentration. The linearity of this curve (R² > 0.99) is a critical self-validating step.

-

-

Sample Preparation:

-

Into several vials, add an excess amount of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (e.g., 10-20 mg, ensuring solid remains after equilibration). The use of an excess amount is crucial to ensure saturation is achieved.

-

Accurately add a known volume of the selected solvent (e.g., 2 mL of DMSO or methanol) to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary time-course experiments can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation.

-

Centrifuge the vials at a moderate speed (e.g., 5000 x g for 10 minutes) to pellet the undissolved solid. This step is critical to prevent clogging of the filter in the subsequent step.

-

-

Sample Collection and Dilution:

-

Carefully draw the supernatant using a syringe, avoiding disturbance of the solid pellet.

-

Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step removes any fine particulates that could interfere with the analysis.

-

Accurately dilute the saturated solution with the same solvent to bring its concentration within the linear range of the previously established standard curve.

-

-

Analysis and Calculation:

-

Analyze the diluted sample using the same analytical method as for the standard curve.

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

-

Logical Framework for Solubility Prediction

The "like dissolves like" principle is a useful guideline for predicting solubility.[6] Both the solute and the solvents possess polar characteristics, which underpins the observed solubility.

Caption: Factors influencing solubility.

Conclusion

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate is soluble in DMSO and shows sufficient solubility in methanol for practical laboratory applications. The provided protocol offers a robust framework for researchers to determine the quantitative solubility of this compound, enabling precise and reproducible experimental design. Understanding and experimentally verifying solubility is a critical first step in harnessing the full potential of this and other similar molecules in drug development and scientific research.

References

-

ResearchGate . Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. [Link]

-

ResearchGate . Correlation between estimated and experimental solubility of coumarin in neat alcohols and pure water. [Link]

-

ResearchGate . Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. [Link]

-

RSC Publishing . Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents - New Journal of Chemistry. [Link]

-

MDPI . Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

Scribd . Solubility in DMSO. [Link]

-

Wikipedia . Dimethyl sulfoxide. [Link]

-

University of Colorado Boulder . Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

- 1. Methyl 7-methoxycoumarin-4-acetate - CAS-Number 62935-73-3 - Order from Chemodex [chemodex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 62935-73-3|Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetate|BLD Pharm [bldpharm.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

using coumarin-4-acetate methyl esters as fluorogenic substrates

Application Note: High-Fidelity Intracellular Esterase Profiling using Coumarin-4-Acetate Methyl Ester Derivatives

Executive Summary

This guide details the application of Coumarin-4-acetate methyl esters (specifically derivatives of 7-hydroxycoumarin-4-acetic acid , HCA) as fluorogenic substrates for the assessment of intracellular esterase activity, cell viability, and membrane integrity.

Unlike fluorescein-based substrates (e.g., FDA, Calcein-AM), coumarin-4-acetate derivatives offer a blue-fluorescent readout (Ex/Em: ~350/450 nm) , enabling multicolor multiplexing with GFP-tagged proteins or red/green functional probes (e.g., Propidium Iodide, JC-1). This note clarifies the chemical mechanism, provides a validated loading protocol, and addresses critical troubleshooting steps for high-content screening (HCS) and flow cytometry.

Chemical Basis & Mechanism of Action

To use these substrates effectively, researchers must understand the "Double-Lock" mechanism that governs their fluorescence and retention.

The Fluorogenic Switch

The core fluorophore is 7-Hydroxycoumarin-4-acetic acid (HCA) .

-

State A (Substrate - "OFF" or "Dim"): In the esterified form (e.g., 7-Acetoxycoumarin-4-acetic acid methyl ester ), the electron-donating capability of the 7-hydroxyl group is quenched by acetylation. The molecule is non-fluorescent and highly hydrophobic (cell-permeable).

-

State B (Intermediate - "ON"): Upon entry into the cytoplasm, non-specific intracellular esterases (carboxylesterases) cleave the 7-acetate group. This restores the phenolic oxygen, turning the fluorescence ON (Blue).

-

State C (Product - "Trapped"): The enzyme subsequently (or simultaneously) hydrolyzes the methyl ester at the 4-position. This converts the molecule into the free acid (7-Hydroxycoumarin-4-acetic acid ), which is polar and negatively charged at physiological pH, preventing leakage across the cell membrane.

Pathway Visualization

Figure 1: The "Double-Lock" metabolic trapping mechanism of 7-acetoxycoumarin-4-acetate methyl ester. Dual esterase events are required for maximum retention.

Experimental Protocol

Objective: Label live mammalian cells (HeLa/HEK293) to measure esterase activity or viability using a blue-fluorescent readout.

Reagents & Equipment

-

Substrate: 7-Acetoxycoumarin-4-acetic acid methyl ester (Purity >98%).

-

Note: If assessing metabolic hydroxylation (CYP activity), use Coumarin-4-acetic acid methyl ester (lacking the 7-OH).

-

-

Solvent: Anhydrous DMSO (molecular biology grade).

-

Buffer: HBSS (Hanks' Balanced Salt Solution) with Ca2+/Mg2+, pH 7.4. Avoid serum during loading as serum esterases will hydrolyze the probe extracellularly.

-

Control: 7-Hydroxycoumarin-4-acetic acid (Free acid standard).

Preparation of Stocks

| Component | Concentration | Solvent | Storage | Stability |

| Stock Solution | 10 - 20 mM | DMSO | -20°C (Desiccated) | 3 Months |

| Working Solution | 10 - 50 µM | HBSS | Prepare Fresh | < 4 Hours |

Staining Workflow

-

Cell Preparation:

-

Culture cells to 70-80% confluence.

-

Wash Step (Critical): Aspirate growth medium and wash cells 2x with warm HBSS.

-

Rationale: Phenol red and serum proteins contribute to background fluorescence and premature hydrolysis.

-

-

Loading:

-

Dilute the DMSO Stock into warm HBSS to a final concentration of 20 µM .

-

Add working solution to cells.

-

Incubate for 20–40 minutes at 37°C in the dark.

-

Optimization: Adherent cells often require shorter times (20 min) than suspension cells.

-

-

Post-Stain Wash:

-

Aspirate the loading solution.

-

Wash 2x with HBSS to remove uncleaved extracellular substrate.

-

Replace with fresh HBSS or phenol-red-free media for imaging.

-

-

Imaging / Detection:

-

Excitation: 350–360 nm (UV/Violet laser or filter).

-

Emission: 450–460 nm (Blue channel, often DAPI filter set).

-

Note: The Stokes shift is large (~100 nm), reducing self-quenching artifacts.

-

Data Analysis & Validation

Quantitative Metrics

When using a plate reader or flow cytometer, quantify the Esterase Activity Index (EAI) :

-

F_sample: Fluorescence of stained cells.

-

F_blank: Fluorescence of unstained cells (autofluorescence).

-

F_max: Fluorescence of cells fully hydrolyzed (can be simulated by lysing a subset of cells in the presence of the substrate, though this measures total rather than intracellular enzyme).

Multiplexing Compatibility

Coumarin-4-acetate methyl esters are ideal for "Counter-Staining" due to their blue emission.

| Probe Type | Recommended Dye | Channel | Interference Risk |

| Nuclear Stain | RedDot™ or DRAQ5 | Far Red | Low |

| Mitochondria | MitoTracker Red/Orange | Red/Orange | Low |

| Apoptosis | Annexin V-FITC | Green | Low |

| Nuclear Stain | DAPI / Hoechst | Blue | High (Overlap) |

Warning: Do not use DAPI or Hoechst 33342 concurrently with coumarin substrates, as they share the same spectral window.

Troubleshooting & Critical Parameters

Leakage Issues

-

Symptom: Fluorescence signal decreases rapidly (within 10-15 mins) after washing.

-

Cause: Incomplete hydrolysis of the methyl ester at position 4. The intermediate (7-hydroxy-4-methyl ester) is less polar than the free acid and can diffuse out.

-

Solution: Use Probenecid (2.5 mM) in the loading buffer to inhibit organic anion transporters (OAT) that actively pump out the fluorophore.

pH Sensitivity

-

Mechanism: Coumarin fluorescence is pH-dependent.[1] The phenolic hydroxyl group has a pKa of ~7.8.

-

Impact: Fluorescence is maximal at pH > 8.0 and significantly lower at pH < 7.0.

-

Correction: Ensure all buffers are buffered to pH 7.4. Intracellular acidification (e.g., during apoptosis) will decrease the signal, which could be misinterpreted as esterase loss. Always run a pH control if studying apoptosis.

Spontaneous Hydrolysis

-

Symptom: High background in the "No Cell" control wells.

-

Cause: The ester bonds are labile in aqueous solution, especially at pH > 7.5 or in the presence of BSA.

-

Solution: Prepare working solutions immediately before use. Do not store diluted substrate.

References

-

Gao, W., et al. (2020). "Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro." Molecules, 25(14), 3129.

-

Lavis, L. D., & Raines, R. T. (2008). "Bright ideas for chemical biology." ACS Chemical Biology, 3(3), 142-155. (Foundational chemistry of fluorogenic esters).

-

AAT Bioquest. "Reactive Coumarins and Derivatives: Spectral Properties and Applications." Application Note.

-

Demant, E. J. (1999). "Bovine serum albumin-(7-hydroxycoumarin-4-acetic acid) complex: applications to the fluorometric measurement of fatty acid concentrations." Biochimica et Biophysica Acta. (Reference for the free acid properties).

Sources

Application Notes and Protocols: Hydrolysis of Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate to (7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid

Introduction:

(7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid is a key intermediate in the synthesis of various biologically active molecules and fluorescent probes. Its precursor, methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate, is often the direct product of initial synthetic routes. The hydrolysis of this methyl ester is a critical step to unmask the carboxylic acid functionality for further chemical modifications. This guide provides detailed protocols and scientific rationale for the chemical and enzymatic hydrolysis of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate.

Scientific Background: The Chemistry of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by acids or bases, or mediated by enzymes.

Base-Catalyzed Hydrolysis (Saponification): This is the most common and often irreversible method for ester hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as the leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, driving the reaction to completion.[2] Subsequent acidification is required to obtain the neutral carboxylic acid.[2]

Acid-Catalyzed Hydrolysis: This is a reversible process that follows the reverse mechanism of Fischer esterification. The carbonyl oxygen of the ester is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated as the leaving group, and the carboxylic acid is regenerated.[3]

Enzymatic Hydrolysis: Lipases are a class of enzymes that can catalyze the hydrolysis of ester bonds with high chemo-, regio-, and enantioselectivity under mild conditions.[4] The reaction typically occurs at the interface of an aqueous and an organic phase.[5] The enzyme's active site, often containing a catalytic triad, facilitates the nucleophilic attack on the ester's carbonyl group.[5]

Comparative Overview of Hydrolysis Methods

| Method | Reagents/Catalyst | Solvent | Temperature | Pros | Cons |

| Basic Hydrolysis | NaOH, KOH, or LiOH | Methanol/Water, Ethanol/Water, THF/Water | Room Temp. to Reflux | Irreversible, generally high yield, straightforward.[6] | Requires a separate acidification step, may not be suitable for base-sensitive substrates. |

| Acidic Hydrolysis | HCl, H₂SO₄ | Water, Dioxane/Water | Reflux | One-step to the carboxylic acid. | Reversible, may require harsh conditions (high temp., strong acid), potential for side reactions.[7] |

| Enzymatic Hydrolysis | Lipase (e.g., from Candida antarctica, Pseudomonas fluorescens) | Buffer/Organic Co-solvent | 25-50°C | High selectivity, mild conditions, environmentally friendly.[4] | Enzyme cost and stability, may require optimization of reaction conditions (pH, temperature, solvent).[8] |

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from general procedures for methyl ester hydrolysis and is expected to provide a high yield of the desired carboxylic acid.[9]

Materials:

-

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (1.0 eq) in a mixture of THF and methanol (e.g., a 3:1 v/v ratio).

-

Addition of Base: Prepare a solution of LiOH (2.0 eq) in water and add it to the ester solution. The use of LiOH is often preferred for its effectiveness in THF/water solvent systems.[9]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours. Gentle heating to 40-50°C can be applied to accelerate the reaction if necessary.

-

Work-up - Quenching and Acidification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is based on general principles of acid-catalyzed ester hydrolysis.[7]

Materials:

-

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate

-

Sulfuric acid (H₂SO₄) or concentrated Hydrochloric acid (HCl)

-

Dioxane (optional, to aid solubility)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (1.0 eq) in a mixture of water and a co-solvent like dioxane if needed for solubility.

-

Addition of Acid: Add a catalytic amount of concentrated H₂SO₄ or a larger volume of concentrated HCl.

-

Heating: Heat the mixture to reflux and monitor the reaction by TLC. Acid-catalyzed hydrolysis is an equilibrium process, so a large excess of water helps to drive the reaction towards the products.

-

Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by carefully adding a saturated solution of NaHCO₃ until effervescence ceases.

-

Extraction: Extract the product into ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Protocol 3: Enzymatic Hydrolysis using Lipase

This protocol provides a starting point for the enzymatic hydrolysis of the target ester, based on general procedures for lipase-catalyzed reactions.[4][8]

Materials:

-

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate

-

Lipase (e.g., Candida antarctica lipase B (CALB) or Pseudomonas fluorescens lipase (PFL))

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic co-solvent (e.g., tert-butanol or DMSO, optional)

-

Reaction vessel (e.g., screw-cap vial or small flask)

-

Shaker or orbital incubator

-

pH meter or autotitrator

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Substrate Preparation: Dissolve methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate in a minimal amount of a water-miscible organic co-solvent like tert-butanol or DMSO if solubility in the aqueous buffer is low.

-

Enzyme Suspension: In a reaction vessel, add the lipase to the phosphate buffer.

-

Reaction Initiation: Add the substrate solution to the enzyme suspension.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C) with shaking.

-

Monitoring: Monitor the progress of the hydrolysis by observing the decrease in pH as the carboxylic acid is formed. The reaction can be controlled by maintaining a constant pH using an autotitrator that adds a dilute base. Alternatively, the reaction can be monitored by taking aliquots and analyzing them by HPLC.

-

Work-up: Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

-

Extraction: Acidify the filtrate to pH 2-3 with 1 M HCl and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the product as needed.

Visualizing the Reaction Mechanisms

Base-Catalyzed Hydrolysis (Saponification) Workflow

Caption: Workflow for the base-catalyzed hydrolysis of the methyl ester.

Acid-Catalyzed Hydrolysis Mechanism

Sources

- 1. 7-HYDROXYCOUMARIN-4-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rcallahan.weebly.com [rcallahan.weebly.com]

- 4. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Saponification-Typical procedures - operachem [operachem.com]

- 7. aocs.org [aocs.org]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

crystallization methods for methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate

Abstract

This application note details the purification and crystallization protocols for methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate , a critical coumarin intermediate often utilized in the synthesis of fluorogenic probes and pharmaceutical derivatives. Unlike simple coumarins, the presence of the ester side chain at the C4 position introduces specific solubility challenges, particularly regarding hydrolysis sensitivity and polymorphism.[1] This guide provides two validated workflows: a high-purity thermodynamic recrystallization for analytical standards and a kinetic anti-solvent precipitation for bulk crude recovery.

Chemical Context & Physicochemical Profile

To design an effective crystallization process, one must understand the solute-solvent interactions specific to the 7-methoxy-coumarin core and its ester appendage.

-

Compound Name: Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate

-

Alternative Names: 7-Methoxy-4-methoxycarbonylmethylcoumarin; Coumarin-4-acetic acid methyl ester derivative.

-

Molecular Formula: C

H -

Key Functional Groups:

-

Lactone (Coumarin Core): Rigid, planar, lipophilic.

-

7-Methoxy Group: Electron-donating, increases electron density, slightly enhances polarity.

-

Methyl Ester Side Chain: Susceptible to hydrolysis in strong acid/base; provides a "handle" for dipole interactions.

-

Table 1: Solubility Profile & Solvent Selection

| Solvent System | Solubility (RT) | Solubility (Boiling) | Suitability | Notes |

| Methanol (MeOH) | Low-Moderate | High | Excellent | Primary choice for thermodynamic recrystallization. |

| Ethanol (EtOH) | Low | Moderate-High | Good | Slower crystallization; yields larger needles. |

| Ethyl Acetate (EtOAc) | Moderate | High | Good | Good for removing non-polar impurities; use with Hexane. |

| Dichloromethane (DCM) | High | Very High | Poor | Too soluble for direct crystallization; use only as a carrier. |

| Water | Insoluble | Insoluble | Anti-Solvent | Excellent for "crashing out" product from acetic acid or alcohols.[1] |

| Acetic Acid (Glacial) | Moderate | High | Specialized | Used for crude cleanup; risk of transesterification if heated too long.[1] |

Synthesis Context & Impurity Profile

Why this matters: The crystallization method must reject specific impurities generated during synthesis (typically Pechmann condensation).

-

Unreacted 3-Methoxyphenol: A sticky, phenolic impurity that causes "oiling out."[1] It is highly soluble in alcohols and can be removed by keeping the mother liquor slightly polar.

-

Acid Hydrolysis Byproduct: (7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid. If the reaction mixture contained water, the ester may hydrolyze. This acid is less soluble in organic solvents and may co-precipitate.

-

Chromone Isomers: Rare in Pechmann condensation but possible; usually have distinct solubility profiles.

Strategic Workflow Visualization

The following decision tree outlines the logic for selecting the appropriate crystallization method based on the purity of the starting material.

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material quality.

Detailed Protocols

Method A: Thermodynamic Recrystallization (High Purity)

Objective: To grow defined crystal lattices (needles or plates) that exclude trace impurities, suitable for X-ray diffraction or biological assays.[1] Solvent: Methanol (HPLC Grade).

Step-by-Step Protocol:

-

Preparation: Weigh 5.0 g of crude methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate into a 100 mL round-bottom flask (RBF).

-

Dissolution: Add 40 mL of Methanol. Add a magnetic stir bar.

-

Reflux: Attach a reflux condenser. Heat the mixture to boiling (approx. 65°C) with stirring.

-

Critical Check: If the solid does not dissolve completely after 10 minutes of reflux, add more MeOH in 2 mL increments. If a small amount of dark solid remains insoluble, filter the hot solution through a pre-warmed glass frit or Celite pad.

-

-

Nucleation: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring. Do not place directly on a cold benchtop, as rapid cooling promotes amorphous precipitation.

-

Crystallization: Once at room temperature, place the flask in a refrigerator (4°C) for 4–12 hours. White to off-white needles should form.

-

Harvesting: Filter the crystals using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with 10 mL of ice-cold Methanol. (Do not use room temp solvent, or yield will drop).

-

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours to remove residual solvent.

Method B: Kinetic Anti-Solvent Precipitation (Bulk Cleanup)

Objective: Rapid purification of "tarry" crude material containing significant phenolic impurities.[1] Solvent System: Glacial Acetic Acid (Solvent) / Water (Anti-Solvent).

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude dark solid in the minimum amount of warm Glacial Acetic Acid (approx. 50-60°C).

-

Note: Avoid boiling acetic acid (118°C) to prevent ester hydrolysis.

-

-

Filtration: If the solution contains black particulate matter, filter while warm.

-

Precipitation: While stirring the warm acetic acid solution vigorously, add dropwise water (ambient temperature) until the solution becomes permanently turbid (cloud point).[1]

-

Crystallization: Stop heating. Continue stirring as the mixture cools. The product will precipitate rapidly as a microcrystalline powder.

-

Completion: Add an excess of cold water (double the volume of acetic acid used) to force complete precipitation.

-

Collection: Filter the solid.

-

Washing (Critical): Wash copiously with water to remove all traces of acetic acid (smell check). Follow with a small rinse of cold ethanol to aid drying.

Experimental Workflow Diagram

The following diagram illustrates the physical manipulation steps for Method A (Recrystallization), ensuring the user understands the temperature gradients involved.

Figure 2: Sequential workflow for the thermodynamic recrystallization of the coumarin ester.

Characterization & Troubleshooting

Validation Metrics

-

Appearance: Pure crystals should be white to pale yellow needles.[1]

-